
2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by its diverse applications in scientific research. The structure boasts functional groups like the chlorophenoxy, methylpyridinyl, and piperazinyl moieties, making it intriguing for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Initial steps might include the formation of intermediate chlorophenoxy derivatives under controlled conditions involving halogenation and subsequent nucleophilic substitution. The final coupling usually entails the integration of the pyrimidinyl and piperazinyl components through amide or peptide bond formation, often facilitated by catalysts or coupling reagents.
Industrial Production Methods: On an industrial scale, the production would likely require optimization of reaction conditions for higher yields and purity. This might involve the use of continuous flow reactors, advanced catalysis, and stringent purification techniques such as crystallization or chromatography to ensure the compound meets pharmaceutical or research-grade standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation, especially at the pyridinyl moiety, forming N-oxides under appropriate conditions using agents like m-chloroperbenzoic acid.
Reduction: Reduction can be facilitated by hydrogenation, particularly at the piperazinyl ring, using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenoxy group or the piperazinyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Various nucleophiles like amines or thiols in polar aprotic solvents.
Major Products: Depending on the reaction type, major products might include N-oxide derivatives (oxidation), reduced piperazinyl variants (reduction), or substituted phenoxy analogs (substitution).
科学的研究の応用
The compound has a broad spectrum of applications:
Chemistry: Useful in studying organic reaction mechanisms and synthetic pathways.
Biology: Employed in binding studies due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent or lead compound in drug discovery.
Industry: Used in the development of novel materials with specific properties.
作用機序
Mechanism: The compound's activity is largely dictated by its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Molecular Targets: Likely includes enzymes, receptors, and other proteins. Pathways: The exact pathways would depend on its application, but may involve modulation of biochemical pathways, inhibition of specific enzymes, or receptor antagonism.
類似化合物との比較
2-(4-Bromophenoxy)-1-(4-(6-(4-aminopyridin-2-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
2-(4-Fluorophenoxy)-1-(4-(6-(4-aminopyridin-2-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Uniqueness:
Functional Groups: The chlorophenoxy group gives it unique reactivity compared to bromophenoxy or fluorophenoxy analogs.
Molecular Interactions: Slight variations in substituents can significantly affect binding affinities and interactions, making this compound distinct in its class.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2/c1-16-6-7-24-19(12-16)27-20-13-21(26-15-25-20)28-8-10-29(11-9-28)22(30)14-31-18-4-2-17(23)3-5-18/h2-7,12-13,15H,8-11,14H2,1H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHSJPHXVLDFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
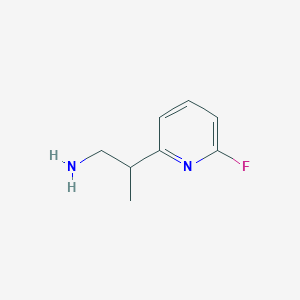
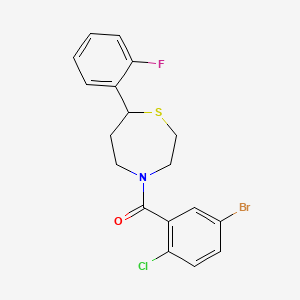
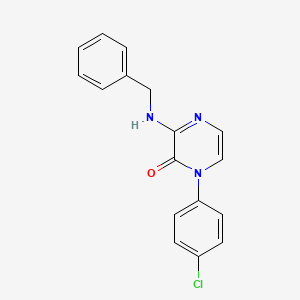
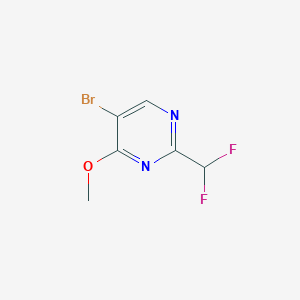
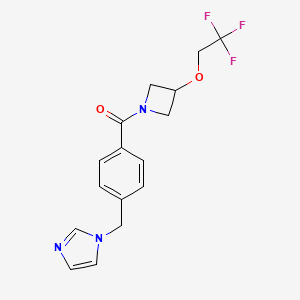
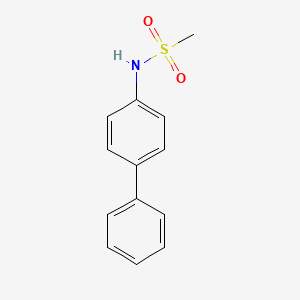
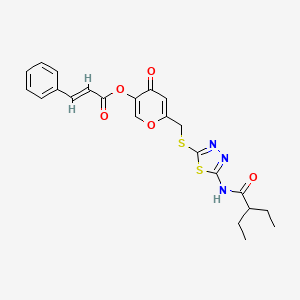
![[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate](/img/structure/B2894066.png)
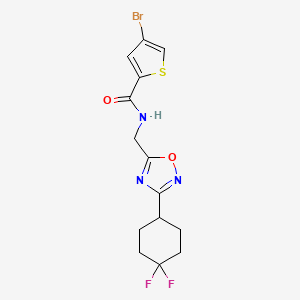
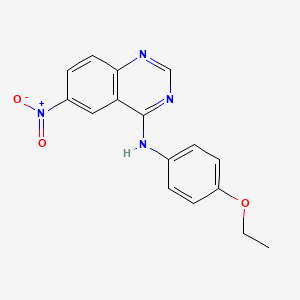
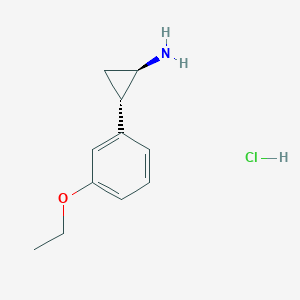
![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)
![4-(PYRIDIN-2-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B2894074.png)
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
